Caxii-IN-1

Description

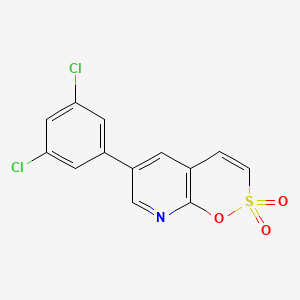

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H7Cl2NO3S |

|---|---|

Molecular Weight |

328.2 g/mol |

IUPAC Name |

6-(3,5-dichlorophenyl)oxathiino[6,5-b]pyridine 2,2-dioxide |

InChI |

InChI=1S/C13H7Cl2NO3S/c14-11-4-9(5-12(15)6-11)10-3-8-1-2-20(17,18)19-13(8)16-7-10/h1-7H |

InChI Key |

YCLQLENVPQZHPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CS(=O)(=O)OC2=C1C=C(C=N2)C3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Mechanism Based Research of Selective Carbonic Anhydrase Xii Inhibitors

Elucidation of Inhibitory Mechanisms

The inhibitory mechanisms of compounds like Caxii-IN-1 involve direct interaction with the CA XII enzyme, affecting its catalytic activity and binding dynamics.

Direct Enzymatic Inhibition Kinetics

Studies have investigated the kinetic parameters of this compound's inhibition of human CA XII (hCA XII). This compound has been identified as a selective inhibitor of CA XII. For instance, one study reported Ki values of 3.8 nM for hCA XII and 56.0 nM for hCA IX, indicating a notable selectivity profile medchemexpress.com.

Detailed kinetic analysis provides quantitative measures of the inhibitor's potency and selectivity against different CA isoforms. This is crucial for developing targeted therapies with reduced off-target effects.

| Compound | Target Isoform | Ki (nM) | Selectivity (hCA IX/hCA XII Ki Ratio) |

| This compound | hCA XII | 3.8 | - |

| This compound | hCA IX | 56.0 | ~14.7 |

Other compounds have also been evaluated for their inhibitory activity against CA XII, providing a comparative context for the potency of this compound. For example, Compound 55, another CA XII inhibitor, showed a Ki of 0.56 nM against CA XII acs.org. Psammaplin C, a natural product, was reported to have a Ki of 0.79 nM for CA XII griffith.edu.au.

Ligand-Enzyme Binding Dynamics

The inhibitory activity of this compound is a result of its binding interaction with the CA XII enzyme. Carbonic anhydrases, including CA XII, are zinc metalloenzymes, and their catalytic activity relies on a zinc ion in the active site innovareacademics.in. Sulfonamide inhibitors, a common class of CA inhibitors, typically bind to the zinc ion in the active site innovareacademics.in.

Molecular docking studies are often employed to predict and understand the binding interactions between inhibitors and the enzyme's active site. These studies can reveal the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) innovareacademics.inresearchgate.net. While specific detailed binding dynamics for this compound were not extensively detailed in the provided snippets, research on other sulfonamide CA XII inhibitors indicates that the sulfonamide group commonly coordinates with the active site zinc ion, and additional interactions with surrounding amino acid residues strengthen the binding affinity innovareacademics.in. The active site of CA XII contains conserved amino acid residues critical for zinc binding and catalytic efficiency nih.gov.

Interplay with Cellular pH Regulation Systems

CA XII, as a membrane-associated enzyme with its catalytic domain facing the extracellular space, plays a role in regulating both intracellular and extracellular pH oncotarget.comnih.gov. Inhibition of CA XII by compounds like this compound can therefore impact cellular pH homeostasis.

Modulation of Intracellular pH

CA XII contributes to maintaining intracellular pH (pHi) by facilitating the hydration of CO2, which can influence the bicarbonate buffering system within the cell oncotarget.com. CA XII hydrates tumor cell-generated CO2. This process traps H+ ions extracellularly while allowing HCO3- to be taken up by the cell to buffer the intracellular pH oncotarget.com. Inhibition of CA XII can lead to a decrease in intracellular pH oncotarget.comoncotarget.com. Studies have shown that inhibiting CA XII can lower intracellular pH, which in turn can affect the activity of pH-sensitive transporters like P-glycoprotein (Pgp), potentially reversing chemoresistance in cancer cells oncotarget.comoncotarget.comaacrjournals.orgnih.gov.

Influence on Extracellular pH Homeostasis

CA XII is involved in the acidification of the extracellular environment, particularly in the hypoxic tumor microenvironment oncotarget.comnih.gov. By catalyzing the hydration of CO2 to bicarbonate and protons on the extracellular side of the plasma membrane, CA XII contributes to a lower extracellular pH (pHe) oncotarget.comnih.gov. This acidic extracellular environment can promote tumor growth, invasion, and metastasis spandidos-publications.com. Inhibition of CA XII can counteract this effect, leading to an increase in extracellular pH nih.gov. Research indicates that CA XII, similar to CA IX, can function as a "pH-stat" that helps set tumor extracellular pH to an acidic value encyclopedia.pubcam.ac.uk. Inhibiting this activity can disrupt the acidic tumor microenvironment.

| pH Regulation Aspect | Role of CA XII | Effect of CA XII Inhibition (e.g., by this compound) |

| Intracellular pH (pHi) | Helps maintain a more alkaline pHi by facilitating HCO3- uptake. oncotarget.com | Can lead to a decrease in pHi. oncotarget.comoncotarget.com |

| Extracellular pH (pHe) | Contributes to extracellular acidification by producing H+. oncotarget.comnih.gov | Can lead to an increase in pHe (less acidic extracellular space). nih.gov |

Preclinical Investigational Studies of Selective Carbonic Anhydrase Xii Inhibitors

In Vitro Cellular Assays

Caxii-IN-1 has demonstrated significant cytotoxic effects against several human cancer cell lines. In a key study, the compound was evaluated for its ability to inhibit the growth of liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cells. The results indicated potent antiproliferative activity, with IC₅₀ values in the low micromolar range. acs.org

Specifically, the IC₅₀ value for this compound against the HepG-2 cell line was 1.78 µM. acs.org For the HCT-116 cell line, the IC₅₀ was determined to be 1.94 µM, and for the MCF-7 cell line, it was 3.07 µM. acs.org Notably, the compound exhibited a degree of selectivity for cancer cells, showing comparatively lower toxicity against the normal human lung fibroblast cell line, WI38. acs.org This suggests a potential therapeutic window for the compound. The inhibitory activity of this compound is attributed to its potent targeting of the tumor-associated carbonic anhydrase isoforms CAIX and CAXII, with inhibition constants (Kᵢ) of 29.1 nM and 8.8 nM, respectively. acs.org

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| HepG-2 | Hepatocellular Carcinoma | 1.78 | acs.org |

| HCT-116 | Colorectal Carcinoma | 1.94 | acs.org |

| MCF-7 | Breast Adenocarcinoma | 3.07 | acs.org |

Currently, there is no publicly available scientific literature detailing the specific effects of this compound on the migration and invasion potential of cancer cell lines.

The potential of this compound to act as a radiosensitizer has been investigated. Research shows that treatment with this compound can enhance the efficacy of gamma radiation. acs.org In studies involving cancer cell lines, the application of this compound led to an increase in radiation-induced cell death following a single 8 Gy dose of gamma radiation. acs.org This finding suggests that the antiproliferative effects of this compound can be augmented by radiation therapy, indicating its potential use in combined-modality cancer treatment. acs.org

There is no available data from published studies regarding the interaction of this compound with efflux transporters such as P-glycoprotein.

While this compound has been shown to modulate the cellular response to gamma radiation, there are no specific studies available that describe its effect on the cellular response to chemotherapeutic antineoplastic agents. acs.org

Influence on Chemoresistance and Radiosensitization in Cellular Models

In Vivo Experimental Models (Non-Human)

There are no published preclinical studies detailing the evaluation of this compound in in vivo non-human experimental models. All available data is derived from in vitro cellular assays.

Efficacy in Tumor Growth Inhibition

There are no published preclinical studies that have evaluated the efficacy of this compound in inhibiting tumor growth in animal models. Such studies are essential to determine the compound's ability to impact tumor volume and progression in a living organism.

Abrogation of Metastatic Progression

Similarly, the scientific literature lacks any reports on the effect of this compound on metastatic progression in preclinical models. Investigations into its potential to prevent or reduce the spread of cancer cells from a primary tumor to distant sites have not been documented.

Influence on Tumor Microenvironment Dynamics in Animal Models

The influence of this compound on the dynamics of the tumor microenvironment in animal models remains uninvestigated in published research. Studies examining its effects on factors such as tumor pH, hypoxia, and immune cell infiltration are not available.

Structure Activity Relationship Sar and Computational Chemistry Approaches in Caxii Inhibitor Discovery

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds. ijcce.ac.irijcce.ac.ircrimsonpublishers.comresearchgate.netresearchgate.net

Development of Predictive Models for CAXII Inhibition

QSAR models for CAXII inhibition have been developed using various sets of compounds, including sulfonamide derivatives and sulfocoumarins. ijcce.ac.irijcce.ac.ircrimsonpublishers.comresearchgate.net These models utilize quantitative descriptors representing physicochemical properties of the molecules. ijcce.ac.irijcce.ac.ir For instance, a study employing Binary Logistic Regression (BLR) developed non-linear QSAR models for carbonic anhydrase inhibitors, including those targeting CAXII. ijcce.ac.irijcce.ac.ir Using a training set of compounds with known activity (Ki or IC50 values), these models were trained to classify compounds as active or inactive based on predicted IC50 values. ijcce.ac.irijcce.ac.ir The performance of such models is evaluated using statistical indices like accuracy, sensitivity, and specificity. ijcce.ac.irijcce.ac.ir For CAXII, a study reported accuracy, sensitivity, and specificity values of 71%, 68%, and 80%, respectively. ijcce.ac.irijcce.ac.ir

Another study focused on sulfocoumarins as selective CAXII inhibitors and built QSAR models to explore correlations between calculated molecular descriptors and experimental CAXII inhibitory activities. crimsonpublishers.com The quality of prediction in this study was reported to be high, with a coefficient of variation of 0.0695, r² of 0.9138, F of 31.7984, and adjusted R² of 0.8850. crimsonpublishers.com

These predictive models aid in prioritizing compounds for synthesis and biological testing, focusing on those with a higher likelihood of exhibiting desired CAXII inhibitory activity.

Identification of Key Structural Descriptors for Activity

QSAR studies are instrumental in identifying the key structural features and physicochemical properties that are crucial for potent CAXII inhibition. ijcce.ac.irijcce.ac.ir By analyzing the correlation between molecular descriptors and inhibitory activity, researchers can gain insights into the structural requirements for effective binding to the CAXII enzyme. ijcce.ac.irijcce.ac.ir While specific descriptors identified for Caxii-IN-1 were not explicitly detailed in the search results, general QSAR studies on CAXII inhibitors, particularly sulfonamides, highlight the importance of various molecular parameters. ijcce.ac.irijcce.ac.irresearchgate.net These can include electronic, steric, and lipophilic descriptors that influence how a molecule interacts with the enzyme's active site. ijcce.ac.irijcce.ac.irresearchgate.net Identifying these key descriptors guides the modification of existing scaffolds or the design of new ones with improved activity and selectivity towards CAXII.

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational techniques used to predict the binding affinity and orientation of small molecules within the active site of a target protein, such as CAXII. researchgate.netnih.govmdpi.cominnovareacademics.in These methods are widely applied in the initial stages of drug discovery to identify potential lead compounds from large databases. researchgate.netnih.govmdpi.comdrugbank.comnih.gov

Ligand-Enzyme Binding Affinity Prediction for CAXII

Molecular docking simulations predict how a ligand binds to the CAXII enzyme, providing information on the binding pose and the strength of the interaction, often expressed as a docking score or predicted binding affinity. mdpi.cominnovareacademics.intjnpr.org These predictions are based on scoring functions that estimate the non-covalent interactions between the ligand and the protein. mdpi.com Studies have utilized docking to evaluate the binding potential of various compounds targeting CAXII. innovareacademics.intjnpr.orgnih.gov For example, molecular docking was used to investigate the interaction of newly synthesized acetazolamide (B1664987) derivatives with the CAXII enzyme (PDB code: 4QJW). tjnpr.org The binding affinities were reported in terms of S score, and some derivatives showed better binding affinity than the reference compound, acetazolamide. tjnpr.org Another study explored the binding of hydrazide-sulfonamide hybrids to CAXII, with docking scores and binding affinities reported. nih.gov

These predictions help in ranking potential inhibitors and understanding the molecular basis of their interaction with CAXII at the atomic level.

Rational Design of Novel Inhibitor Scaffolds

Molecular docking and the insights gained from predicted binding interactions are crucial for the rational design of novel CAXII inhibitor scaffolds. nih.govunifi.it By visualizing how existing inhibitors bind to the active site, researchers can identify key residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts, interactions with the catalytic zinc ion) and design new molecules that optimize these interactions. nih.govinnovareacademics.innih.govresearchgate.net The "tail approach," where chemical "tails" are appended to a zinc-binding group like sulfonamide, is a common strategy informed by structural insights to achieve selectivity for specific CA isoforms, including CAXII. nih.govunifi.itacs.orgnih.gov This approach aims to exploit the differences in the peripheral regions of the active sites of different CA isoforms. nih.gov Computational studies, including docking and molecular dynamics simulations, can help predict the effect of structural modifications on binding affinity and selectivity, guiding the synthesis of novel compounds. researchgate.netmdpi.comresearchgate.net

Design and Synthesis Strategies for CAXII Inhibitors

The design and synthesis of CAXII inhibitors are often guided by the information obtained from SAR and computational studies. nih.govunifi.itnih.gov Rational design approaches leverage the understanding of the CAXII active site structure and the key interactions identified through docking and SAR analysis to create molecules with improved potency and selectivity. nih.govunifi.it

Common strategies involve modifying existing inhibitor scaffolds, such as sulfonamides, which are known to bind to the catalytic zinc ion in the active site. nih.govacs.orgnih.gov The "tail approach" is frequently employed to introduce substituents that can interact with specific regions of the CAXII active site, enhancing selectivity over other isoforms like CAI and CAII. nih.govunifi.itacs.orgnih.gov Molecular hybridization, combining different chemical moieties known to have relevant activity or favorable properties, is another strategy used in the design of novel CAXII inhibitors. acs.orgnih.gov

The synthesis of these designed compounds involves various chemical reactions and procedures to build the target molecular structures. researchgate.netnih.govacs.orgnih.gov Following synthesis, the compounds are typically evaluated for their inhibitory activity against CAXII and other relevant CA isoforms to determine their potency and selectivity. nih.govnih.govacs.orgnih.gov This experimental data then feeds back into the SAR analysis and computational models, creating an iterative process of design, synthesis, and evaluation aimed at discovering highly effective and selective CAXII inhibitors. unifi.it

Data Table: Sample Inhibition Data for CAXII Inhibitors (Illustrative based on search results)

While specific detailed data for this compound across various studies was not consistently available in the search results to create a comprehensive table solely for this compound, the searches provided examples of inhibition data for other CAXII inhibitors. Below is an illustrative table structure based on the type of data found, showing Ki values for some reported CAXII inhibitors.

| Compound Class / Identifier | CAXII Ki (nM) | Reference |

| Sulfocoumarins (Example Compound) | 1.00 | auctoresonline.org |

| Hydrazide-sulfonamide hybrid (Compound 21) | 1220 ± 10 (0.99 ± 0.10 μM) | nih.gov |

| Hydrazide-sulfonamide hybrid (Compound 23) | 750 ± 70 (0.75 ± 0.07 μM) | nih.gov |

| Hydrazide-sulfonamide hybrid (Compound 30) | Data not explicitly provided as Ki, but discussed as potent | nih.gov |

| Thiazolidinone-Isatin Hybrid (Compound 3h) | 44.3 | acs.org |

| Triazolopyrimidine (Compound 1d) | 5.1 | nih.gov |

| Triazolopyrimidine (Compound 1ab) | 9.0 | nih.gov |

| Acetazolamide (AAZ) (Standard) | 5.70 | nih.gov |

Synthetic Methodologies for Novel CAXII Inhibitor Analogues

The synthesis of novel CAXII inhibitor analogues is guided by the insights gained from SAR studies and computational modeling. Various synthetic methodologies are employed to create diverse chemical structures based on promising scaffolds.

Sulfonamide-based CAXII inhibitors are commonly synthesized through reactions involving the formation of the sulfonamide group or the modification of existing sulfonamide structures. A typical approach involves the reaction of amino-containing aromatic sulfonamides with various anhydrides or acyl chlorides to introduce different functionalities and explore the SAR in the tail region nih.govneobioscience.com. For instance, sulphonamide derivatives incorporating mono-, bi-, and tricyclic imide moieties have been synthesized and evaluated as hCA I, II, IX, and XII inhibitors nih.govneobioscience.com.

Other synthetic strategies include the modification of lead compounds or the development of new chemical scaffolds. This can involve reactions such as alkylation, amidation, or the formation of heterocyclic rings to create novel analogues with altered interactions with the CAXII active site. The "tail-approach" method has been utilized to synthesize sulfonamide derivatives with varying substituents aimed at optimizing interactions within the CA active site. The synthesis of novel sulfonyl semicarbazide (B1199961) derivatives has also been reported, leading to compounds with subnanomolar affinity for hCA XII.

The synthetic route chosen depends on the specific chemical structure being targeted and the availability of starting materials. Medicinal chemistry efforts focus on developing efficient and scalable synthetic procedures to produce novel compounds for biological evaluation. The iterative process of design (informed by SAR and computational studies), synthesis, and biological testing is fundamental to the discovery and optimization of potent and selective CAXII inhibitors.

While direct synthetic details specifically for "this compound" are not available in the provided sources, the methodologies described for the synthesis of various sulfonamide and other classes of CAXII inhibitors illustrate the general approaches used in this field.

Molecular and Cellular Signaling Pathway Modulation by Caxii Inhibition

Regulation of Transport Metabolon Functionality

Carbonic anhydrases, including CAXII, are known to associate with acid/base transporters to form functional complexes referred to as "transport metabolons." nih.govguidetopharmacology.org. These metabolons facilitate the efficient shuttling of ions, such as bicarbonate (HCO₃⁻) and protons (H⁺), across the cell membrane, contributing to pH regulation guidetopharmacology.orgnih.gov. While carbonic anhydrase IX (CAIX) is extensively studied for its role in transport metabolons with monocarboxylate transporters (MCTs) like MCT1 and MCT4, particularly in hypoxic conditions, CAXII has also been shown to regulate the function of bicarbonate transporters nih.govguidetopharmacology.orgwikipedia.orgwikipedia.org. Specifically, CAXII has been reported to associate with and regulate the function of the chloride-bicarbonate exchanger (AE2) and the sodium bicarbonate cotransporter (NBCn1) nih.govcuhk.edu.cn. This association enhances bicarbonate transport, which is crucial for maintaining intracellular and extracellular pH homeostasis nih.govnih.gov.

The formation and function of these transport metabolons can be dynamic and influenced by various signaling pathways. For instance, in breast cancer models, the expression of CAXII and its associated transport metabolon members, including CAIX and NBCn1, can be modulated by the activation of protein kinase C (PKC) signaling cuhk.edu.cn. This suggests that inhibiting CAXII could disrupt these critical transport metabolons, thereby altering cellular pH dynamics and impacting processes dependent on regulated ion transport, such as cell migration and metabolic adaptation in the tumor microenvironment guidetopharmacology.orgwikipedia.org.

Crosstalk with Hypoxia-Inducible Factor (HIF) Pathways

Hypoxia is a common feature of the tumor microenvironment and a significant driver of tumor progression biorxiv.orgidrblab.net. The cellular response to hypoxia is largely mediated by hypoxia-inducible factors (HIFs), particularly HIF-1α biorxiv.orgfrontiersin.orgresearchgate.net. CAXII expression is known to be significantly induced under hypoxic conditions, and its transcription is regulated by HIF-1α biorxiv.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net. This strong link highlights a direct crosstalk between CAXII and the HIF pathway.

Under hypoxic stress, HIF-1α stabilizes, translocates to the nucleus, and binds to hypoxia-responsive elements (HREs) in the promoters of target genes, including CA12, the gene encoding CAXII biorxiv.orgfrontiersin.orgresearchgate.net. This transcriptional upregulation of CAXII contributes to the adaptation of cancer cells to the acidic and hypoxic microenvironment by facilitating pH regulation cenmed.comfrontiersin.org. Inhibiting CAXII in this context can disrupt the pH homeostasis maintained by hypoxic cells, potentially leading to intracellular acidosis and impaired survival frontiersin.org.

The interplay between CAXII and HIF pathways is crucial for tumor survival and progression in hypoxic environments cenmed.combiorxiv.org. Targeting CAXII can therefore be a strategy to indirectly interfere with the adaptive mechanisms orchestrated by the HIF pathway, potentially enhancing the efficacy of other cancer therapies frontiersin.org.

Modulation of Immune Cell Functionality within the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, blood vessels, and immune cells guidetoimmunopharmacology.orgbindingdb.org. The hypoxic and acidic nature of the TME, partly maintained by CAXII activity, significantly influences the function of infiltrating immune cells, often leading to immunosuppression idrblab.netfishersci.cahznu.edu.cn. CAXII inhibition has emerged as a potential strategy to modulate the immune landscape within the TME and enhance anti-tumor immunity cenmed.commims.com.

CAXII inhibitors have been reported to modify the tumor immunosuppression microenvironment by affecting hypoxic/acidic metabolism cenmed.commims.com. This modulation can alter the functions of various immune cell populations, including macrophages and T-cells cenmed.commims.combidd.group.

Effects on Macrophage Polarization and Activity

Macrophages are a significant component of the tumor immune infiltrate and exhibit remarkable plasticity, polarizing into different functional subtypes, primarily M1 (anti-tumorigenic) and M2 (pro-tumorigenic) phenotypes guidetoimmunopharmacology.orgmims.com. The hypoxic and acidic TME often promotes the accumulation and polarization of immunosuppressive M2-like tumor-associated macrophages (TAMs) idrblab.netmims.combidd.group.

Overexpression of CAXII has been suggested to mediate the accumulation of M2 cells in tumor tissues, potentially through the regulation of pathways involving PERK and the chemokine CCL8 cenmed.commims.combidd.groupnih.govnih.gov. Targeting CAXII can influence macrophage polarization and activity, potentially shifting the balance towards a more anti-tumorigenic M1 phenotype or impairing the suppressive functions of M2 macrophages cenmed.commims.combidd.group. Evidence suggests that CAXII inhibitors can alter the functions of monocytes and macrophages by regulating the expression of CCL8 cenmed.commims.combidd.group.

Influence on T-cell Cytotoxicity

T-cells, particularly cytotoxic CD8+ T-cells, are critical mediators of anti-tumor immunity guidetoimmunopharmacology.org. However, the immunosuppressive TME, characterized by acidity and hypoxia, can impair T-cell function, leading to reduced cytotoxicity and T-cell exhaustion guidetoimmunopharmacology.orgfishersci.cahznu.edu.cn.

CAXII inhibitors have been shown to regulate the infiltration of lymphocytes within the tumor, potentially leading to a decrease in the ratio of macrophages and an increase in the ratio of CD8+ T cells within the tumor infiltrate mims.combidd.group. By reducing the extracellular acidity, CAXII inhibition can create a more favorable environment for T-cell activity, potentially enhancing their ability to recognize and kill cancer cells fishersci.cahznu.edu.cn. Studies suggest that targeting CAIX, another CA isoform contributing to TME acidity, can enhance immune cell killing fishersci.ca. Given the similar function of CAXII in pH regulation, its inhibition is also expected to have a positive impact on T-cell cytotoxicity.

Intersections with Other Oncogenic Signaling Pathways (e.g., Hedgehog Pathway)

Beyond its direct roles in pH regulation and interaction with HIF pathways, CAXII has been shown to intersect with other signaling pathways involved in cancer development and progression. One such pathway is the Hedgehog (Hh) pathway, which is aberrantly reactivated in various cancers, including melanoma, and contributes to cell migration and invasion mdpi.comguidetopharmacology.orgguidetomalariapharmacology.orgcenmed.com.

Comparative Analysis with Other Carbonic Anhydrase Isoform Inhibition Strategies

Distinguishing CAXII Inhibition from CAIX Inhibition

While both CAIX and CAXII are transmembrane carbonic anhydrases implicated in cancer, they exhibit distinct expression patterns and potentially different functional roles, making their selective inhibition a key area of research. CAIX expression is strongly induced by hypoxia via the hypoxia-inducible factor-1 (HIF-1) pathway and is rarely found in normal tissues, establishing it as a prominent marker of tumor hypoxia and a poor prognostic indicator in many cancers. aacrjournals.orgfrontiersin.orgnih.gov CAXII is also a hypoxia-inducible protein, although the precise molecular mechanisms governing its hypoxic induction are less clearly defined compared to CAIX. nih.gov Unlike CAIX, CAXII is expressed in various normal tissues, which poses a challenge for therapeutic targeting to avoid off-target effects on healthy cells. nih.gov

Functionally, both enzymes contribute to pH regulation, but studies suggest differences in their catalytic efficiency under acidic conditions typical of the tumor microenvironment. Research indicates that CAIX is a more efficient catalyst than CAXII at low pH, potentially playing a more dominant role in pH regulation within the acidic tumor milieu and favoring CO2 production to stabilize pH in these conditions. plos.org

Developing inhibitors that can distinguish between CAIX and CAXII relies on exploiting the subtle structural differences within their active sites. While the core catalytic mechanism involving the zinc ion is conserved across CA isoforms, variations in surrounding amino acid residues create unique binding pockets that can be targeted by appropriately designed small molecules. mdpi.commdpi.com Caxii-IN-1 has been identified as a selective inhibitor, demonstrating a preference for CAXII over CAIX. Specifically, this compound shows a Ki value of 3.8 nM against human CAXII (hCA XII) and a higher Ki value of 56.0 nM against human CAIX (hCA IX), indicating approximately 14-fold selectivity for CAXII in this context. medchemexpress.com This differential inhibition profile highlights the possibility of developing compounds that can selectively target one isoform over the other.

The following table summarizes the inhibitory activity of this compound against hCA XII and hCA IX:

| Compound | Target Isoform | Ki (nM) | Selectivity (CAIX/CAXII Ki ratio) |

| This compound | hCA XII | 3.8 | - |

| This compound | hCA IX | 56.0 | ~14.7 |

*Data derived from research findings medchemexpress.com.

This selectivity profile is crucial for understanding the potential therapeutic window and minimizing off-target effects on CAIX or other essential CA isoforms.

Synergistic Effects of Dual CAIX/CAXII Inhibition

While isoform-specific inhibition offers the advantage of potentially reducing off-target effects, research has also explored the therapeutic benefits of simultaneously inhibiting both CAIX and CAXII. Several studies have demonstrated synergistic anti-tumor effects when both isoforms are targeted, suggesting that dual inhibition can be a more effective strategy in certain cancer types or contexts. mdpi.comtandfonline.comspandidos-publications.comaacrjournals.org

The rationale behind the synergistic effects of dual CAIX/CAXII inhibition may lie in their potentially overlapping or complementary roles in promoting tumor progression, particularly in adapting to the hypoxic and acidic tumor microenvironment. Inhibiting both isoforms could more comprehensively disrupt the tumor's ability to regulate pH, leading to increased intracellular acidosis and reduced extracellular acidity, which can impair key processes like cell proliferation, migration, and invasion. mdpi.com Furthermore, in some instances, the expression of one isoform might be upregulated when the other is inhibited, acting as a compensatory mechanism. aacrjournals.org Targeting both simultaneously could potentially overcome such compensatory pathways.

Preclinical studies using dual CAIX/CAXII inhibitors or combined knockdown of both genes have shown promising results. For example, the ureido-substituted benzenesulfonamide (B165840) SLC-0111 is a dual inhibitor that has progressed to clinical trials. mdpi.comnih.gov SLC-0111 has shown inhibitory activity against both CAIX and CAXII, with reported Ki values of 45.1 nM for CAIX and 4.5 nM for CAXII, indicating a preference for CAXII but still significant inhibition of CAIX. nih.gov Studies with SLC-0111 and other dual inhibition strategies have demonstrated reduced tumor growth, increased apoptosis, and enhanced sensitivity to chemotherapy and radiotherapy in various cancer models. mdpi.comtandfonline.comspandidos-publications.com For instance, combined CAIX/CAXII knockdown or inhibition has been shown to increase cell death and slow tumor development in colon carcinoma models. tandfonline.comspandidos-publications.com Similarly, SLC-0111 treatment has been shown to improve the efficacy of chemotherapy in colorectal cancer models, particularly in specific molecular subgroups. mdpi.com

Isoform-Specific Targeting Challenges and Opportunities

Despite the therapeutic potential of targeting CAIX and CAXII, achieving high isoform specificity remains a significant challenge in the design of CA inhibitors. The primary obstacle is the high degree of structural similarity, particularly within the active sites, among the 16 human CA isoforms. mdpi.commdpi.comtandfonline.comacs.org Traditional sulfonamide-based inhibitors, which bind directly to the catalytic zinc ion, often interact with residues conserved across multiple isoforms, leading to off-target inhibition of ubiquitous isoforms like CA I and CA II, which are vital for normal physiological functions. mdpi.commdpi.comtandfonline.com

However, researchers are actively pursuing strategies to overcome these challenges and develop more isoform-selective inhibitors. One approach involves exploiting the subtle differences in the amino acid composition and structure of the active site and the surrounding areas that vary between isoforms. mdpi.commdpi.com For instance, the active site of CAIX has been noted to have more hydrophobic residues compared to CAXII, which can be leveraged to design inhibitors with increased affinity for CAIX. mdpi.com

The "tail approach" is another successful strategy where a chemical moiety (a "tail") is appended to a zinc-binding group. This tail can extend out of the active site and interact with residues in the surrounding pockets that are less conserved among isoforms, thereby conferring selectivity. mdpi.commdpi.com

The extracellular localization of the catalytic domains of CAIX and CAXII presents a unique opportunity for targeted therapy. mdpi.comtandfonline.com Inhibitors or therapeutic agents can be designed to target these extracellular domains, potentially limiting their activity to the tumor microenvironment and reducing systemic toxicity. This strategy includes the development of membrane-impermeant small molecule inhibitors or the use of biologics such as monoclonal antibodies or antibody-drug conjugates that specifically bind to the extracellular domains of CAIX or CAXII. mdpi.comacs.orgnih.gov These approaches offer the potential for highly localized and specific delivery of therapeutic payloads to tumor cells expressing these isoforms.

The development of compounds like this compound with demonstrated selectivity towards CAXII, along with ongoing research into the structural nuances of CA isoforms and innovative drug design strategies, continues to advance the field towards achieving more precise and effective targeting of tumor-associated carbonic anhydrases.

Future Directions and Translational Research Perspectives for Caxii Inhibitors

Novel Therapeutic Strategies Beyond Monotherapy

Research into CAXII inhibitors suggests potential in combination therapies to enhance antitumor effects. CAXII inhibition can modify the tumor microenvironment, particularly by affecting hypoxic/acidic metabolism, which may improve the efficacy of other treatments, such as immunotherapy. medchemexpress.commedchemexpress.com For instance, studies with other CAXII inhibitors have shown potential to sensitize cancer cells to immune checkpoint inhibitors by enhancing the anti-tumor immune response. medchemexpress.commedchemexpress.com Additionally, CAXII inhibition has been explored for its ability to overcome chemoresistance, potentially by interfering with drug efflux pumps like P-glycoprotein (Pgp). medchemexpress.eumedchemexpress.eunih.gov While these strategies hold promise for CAXII inhibitors in general, specific research detailing novel therapeutic combinations involving Caxii-IN-1 beyond monotherapy was not identified in the consulted literature.

Development of Advanced Drug Delivery Systems

The development of advanced drug delivery systems is a recommended research direction for improving the application of CAXII inhibitors in cancer treatment. medchemexpress.com Targeted delivery systems, such as nanoparticles, can encapsulate inhibitors to enhance their solubility and efficacy, while reducing interaction with untargeted tissues. medchemexpress.commedchemexpress.eu These systems can be designed for passive targeting through the enhanced permeability and retention (EPR) effect or active targeting via ligands that bind to receptors on tumor cells. medchemexpress.eu Although advanced drug delivery systems are being explored for CAIX and CAXII inhibitors, specific research on the development or application of such systems for this compound was not found in the available sources.

Identification of Biomarkers for Therapeutic Response

Identifying biomarkers predictive of therapeutic response is crucial for optimizing cancer treatment. CAXII expression itself has been investigated as a potential biomarker in various cancers, although its prognostic significance can vary depending on the tumor type. Research on CAIX, a related carbonic anhydrase, has shown its utility as a prognostic marker and in evaluating treatment response. While the role of CAXII as a biomarker is an active area of research, specific studies focused on identifying biomarkers predictive of response specifically to this compound treatment were not available in the consulted literature.

Q & A

Q. What experimental design considerations are critical for validating the biological activity of Caxii-IN-1 in vitro?

- Methodological Answer :

- Dose-Response Curves : Use at least five concentrations of this compound to establish IC50 values, ensuring replicates (n ≥ 3) to account for variability .

- Controls : Include positive (e.g., known inhibitors) and negative controls (e.g., vehicle-only treatments) to validate assay specificity .

- Cell Line Authentication : Verify cell lines via STR profiling to avoid misidentification, which can confound results .

- Data Reporting : Provide raw data (e.g., absorbance values, fluorescence intensities) in supplementary materials to enable reproducibility .

Q. How should researchers characterize the purity and structural identity of this compound to ensure experimental reliability?

- Methodological Answer :

- Analytical Techniques : Combine HPLC (≥95% purity threshold), NMR (full assignment of proton/carbon signals), and high-resolution mass spectrometry (HRMS) for structural confirmation .

- Batch Documentation : Record synthesis dates, storage conditions, and solvent history to address potential compound degradation .

- Reference Standards : Compare spectral data with published references or commercial standards (if available) .

Q. What are the best practices for optimizing this compound solubility and stability in cell culture media?

- Methodological Answer :

- Solubility Screening : Test solvents (DMSO, ethanol, PBS) at concentrations ≤0.1% to avoid cytotoxicity. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Assays : Incubate this compound in media at 37°C, sampling at 0, 6, 12, and 24 hours for LC-MS analysis to quantify degradation .

- Vehicle Controls : Include solvent-only groups to isolate vehicle effects on cellular responses .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and metabolite interference .

- Tumor Microenvironment Factors : Evaluate hypoxia, pH, and stromal interactions using 3D spheroid models or co-culture systems .

- Data Triangulation : Cross-validate findings with orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What strategies are recommended for elucidating the off-target effects of this compound in kinase inhibition studies?

- Methodological Answer :

- Kinome-Wide Profiling : Use multiplexed kinase assays (e.g., PamStation) to identify off-target hits at physiologically relevant concentrations .

- Chemoproteomics : Employ affinity-based pull-downs with this compound probes to capture interacting proteins, followed by mass spectrometry .

- Computational Docking : Perform molecular dynamics simulations to predict binding affinities for non-target kinases .

Q. How should researchers design a mechanistic study to investigate this compound’s role in modulating epigenetic regulators?

- Methodological Answer :

- Chromatin Profiling : Combine ChIP-seq (e.g., H3K27ac, H3K4me3) with RNA-seq to link epigenetic changes to transcriptional outcomes .

- Time-Course Experiments : Sample at early (1–6 hr) and late (24–72 hr) timepoints to distinguish primary vs. secondary effects .

- Rescue Experiments : Overexpress putative targets (e.g., HDACs) to confirm functional relevance of observed effects .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data for this compound?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill slopes .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous replicates .

- Data Transparency : Report exact p-values, confidence intervals, and effect sizes instead of binary "significant/not significant" claims .

Q. How can researchers address discrepancies in this compound’s reported binding affinities across studies?

- Methodological Answer :

- Assay Standardization : Compare results under identical conditions (e.g., buffer pH, ATP concentration) to isolate methodological variables .

- Meta-Analysis : Aggregate published data using random-effects models to quantify heterogeneity and identify outliers .

- Orthogonal Validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Ethical & Reproducibility Considerations

Q. What steps are necessary to ensure compliance with ethical guidelines when using this compound in animal studies?

- Methodological Answer :

- IACUC Approval : Document animal protocols (e.g., dosing, endpoints) in accordance with ARRIVE 2.0 guidelines .

- Blinding : Randomize treatment groups and conceal compound identities during data collection to reduce bias .

- Data Sharing : Deposit raw imaging, histopathology, and behavioral data in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.